

Technical Guide: Spectroscopic and Synthetic Profile of Heptadecan-9-yl 6-bromohexanoate

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Compound of Interest

Compound Name: *Heptadecan-9-yl 6-bromohexanoate*

Cat. No.: *B15548736*

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a structured overview of the expected spectroscopic characteristics and a representative synthetic protocol for **Heptadecan-9-yl 6-bromohexanoate**. Due to the specific nature of this compound, detailed experimental data is not widely published. Therefore, this guide presents a predictive framework based on the analysis of its constituent precursors, 6-bromohexanoic acid and heptadecan-9-ol. The methodologies and data presentation formats provided herein serve as a template for researchers working with this and structurally related long-chain lipid esters, which are noted for their potential application as intermediates in the synthesis of lipids for nanoparticle-based drug delivery systems.[1]

Chemical Structure and Properties

- IUPAC Name: **Heptadecan-9-yl 6-bromohexanoate**
- Molecular Formula: $C_{23}H_{45}BrO_2$
- Molecular Weight: 449.50 g/mol
- Chemical Class: Long-chain bromo-ester

- Description: A chemical reagent characterized by a terminal bromide on a C6 acyl chain, which is ester-linked to the central (9th) position of a C17 alkyl chain. The terminal bromine atom serves as a reactive site, acting as a good leaving group for nucleophilic substitution reactions.^[1]

Predicted Spectroscopic Data

While specific experimental data for **Heptadecan-9-yl 6-bromohexanoate** is not publicly available, the following tables summarize the expected spectroscopic signatures. These predictions are derived from known data for its precursors, such as 6-bromohexanoic acid and related esters like ethyl 6-bromohexanoate.^{[2][3][4][5][6]}

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Notes
-CH ₃ (Termini of C17 chain)	~ 0.88	t	6H	Triplet from coupling with adjacent CH ₂ group.
-(CH ₂) ₁₂ - (in C17 chain)	~ 1.20 - 1.40	m	24H	Broad multiplet representing the bulk of the alkyl chain.
-CH ₂ -CH ₂ -Br (Hexanoate)	~ 1.89	p	2H	Quintet, adjacent to the electron-withdrawing bromine. Based on data for 6-bromohexanoic acid. [4]
-CH ₂ -C=O (Hexanoate)	~ 2.35	t	2H	Triplet, deshielded by the carbonyl group. Based on data for 6-bromohexanoic acid. [4]
-CH ₂ -Br (Hexanoate)	~ 3.41	t	2H	Triplet, deshielded by the bromine atom. Based on data for 6-bromohexanoic acid. [4]
-CH(O)- (Position 9 of C17 chain)	~ 4.90 - 5.10	p	1H	Quintet/multiplet, significantly

deshielded by
the ester oxygen.

Table 2: Predicted ^{13}C NMR Data (CDCl_3 , 100 MHz)

Assignment	Predicted Chemical Shift (δ , ppm)	Notes
$-\text{CH}_3$ (Termini of C17 chain)	~ 14.1	Standard terminal methyl carbon signal.
$-(\text{CH}_2)_{12}-$ (in C17 chain)	$\sim 22.7 - 31.9$	Series of signals for the alkyl chain carbons.
$-\text{CH}_2-\text{CH}_2-\text{Br}$ (Hexanoate)	~ 32.5	Carbon adjacent to the C-Br bond. Based on data for ethyl 6-bromohexanoate. [5]
$-\text{CH}_2-\text{Br}$ (Hexanoate)	~ 33.5	Carbon directly bonded to bromine. Based on data for ethyl 6-bromohexanoate. [5]
$-\text{CH}_2-\text{C}=\text{O}$ (Hexanoate)	~ 34.0	Alpha-carbon to the carbonyl. Based on data for ethyl 6-bromohexanoate. [5]
$-\text{CH}(\text{O})-$ (Position 9 of C17 chain)	$\sim 74.0 - 76.0$	Deshielded carbon bonded to the ester oxygen.
$-\text{C}=\text{O}$ (Ester carbonyl)	~ 173.5	Characteristic chemical shift for an ester carbonyl carbon. Based on data for ethyl 6-bromohexanoate. [5]

Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

Technique	Feature	Predicted Value / Observation
IR	C=O Stretch (Ester)	~ 1735 - 1745 cm ⁻¹ (Strong)
C-O Stretch (Ester)	~ 1160 - 1250 cm ⁻¹ (Strong)	
C-H Stretch (Alkyl)	~ 2850 - 2960 cm ⁻¹ (Strong, multiple bands)	
C-Br Stretch	~ 550 - 650 cm ⁻¹ (Medium-Weak)	
HRMS (ESI+)	[M+Na] ⁺	Predicted m/z: 471.2550
Key Fragmentation Ions	Loss of the C17 alkyl chain via McLafferty rearrangement or cleavage. Fragments corresponding to the protonated 6-bromohexanoic acid and the heptadecenyl carbocation would be expected.	

Experimental Protocols

The following section details a representative protocol for the synthesis and purification of **Heptadecan-9-yl 6-bromohexanoate**. This procedure is a standard esterification method and should be adapted and optimized based on laboratory conditions.

Synthesis: Steglich Esterification of 6-Bromohexanoic Acid with Heptadecan-9-ol

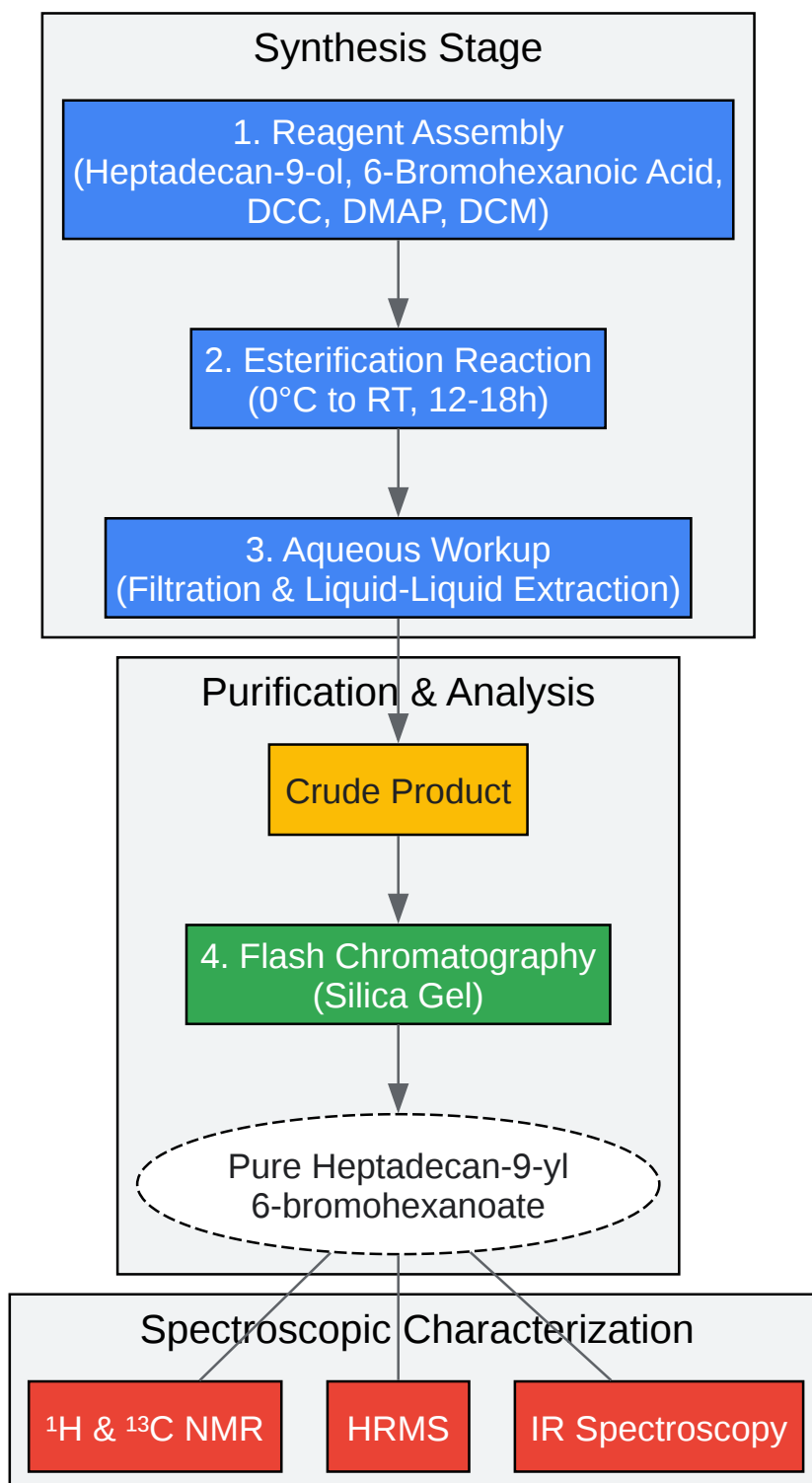
- Reagent Preparation:
 - In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Heptadecan-9-ol (1.0 eq.), 6-bromohexanoic acid (1.1 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM, ~0.1 M).

- Cool the solution to 0 °C in an ice bath with stirring.
- Coupling Reaction:
 - To the cooled solution, add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq.) portion-wise. A white precipitate (dicyclohexylurea, DCU) will begin to form.
 - Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Workup and Purification:
 - Monitor the reaction to completion using Thin Layer Chromatography (TLC).
 - Upon completion, filter the reaction mixture through a pad of celite to remove the DCU precipitate. Wash the filter cake with additional DCM.
 - Combine the organic filtrates and wash sequentially with 5% HCl solution (2x), saturated NaHCO₃ solution (2x), and brine (1x).
 - Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
- Chromatography:
 - Purify the crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 10%) as the eluent to isolate the pure ester.
- Characterization:
 - Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of the target compound.

Workflow for Synthesis and Characterization

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Caption: A flowchart detailing the key stages from synthesis to final characterization of the target compound.

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